4-[(1,5-Dimethylpyrazol-4-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid
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Overview
Description
4-[(1,5-Dimethylpyrazol-4-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid is a complex organic compound featuring a pyrazole ring system Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,5-Dimethylpyrazol-4-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by functional group modifications.
Formation of the Pyrazole Ring: The initial step often involves the condensation of 1,3-diketones with hydrazines to form the pyrazole core. For instance, 1,3-dimethyl-2-pyrazolin-5-one can be synthesized from the reaction of acetylacetone with hydrazine hydrate under reflux conditions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole ring. For example, halogenation can be achieved using halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), sulfonyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-[(1,5-Dimethylpyrazol-4-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound can be used in the development of enzyme inhibitors or as a ligand in coordination chemistry. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
Industrially, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(1,5-Dimethylpyrazol-4-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonylamino group can form strong hydrogen bonds with amino acid residues, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,5-Dimethylpyrazol-4-yl)sulfonylamino]-2-methylpyrazole-3-carboxamide
- 4-[(1,5-Dimethylpyrazol-4-yl)sulfonylamino]-2-methylpyrazole-3-carboxylate
Uniqueness
Compared to similar compounds, 4-[(1,5-Dimethylpyrazol-4-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid is unique due to its carboxylic acid group, which can participate in a wider range of chemical reactions. This functional group also enhances its solubility in water, making it more versatile for biological applications.
Properties
IUPAC Name |
4-[(1,5-dimethylpyrazol-4-yl)sulfonylamino]-2-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4S/c1-6-8(5-12-14(6)2)20(18,19)13-7-4-11-15(3)9(7)10(16)17/h4-5,13H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMLKJVFZSTFNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)NC2=C(N(N=C2)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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